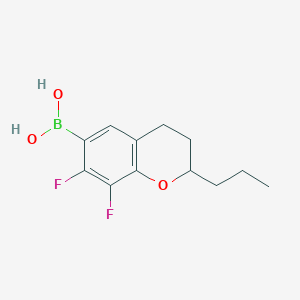

(7,8-Difluoro-2-propylchroman-6-yl)boronic acid

説明

特性

CAS番号 |

819861-92-2 |

|---|---|

分子式 |

C12H15BF2O3 |

分子量 |

256.06 g/mol |

IUPAC名 |

(7,8-difluoro-2-propyl-3,4-dihydro-2H-chromen-6-yl)boronic acid |

InChI |

InChI=1S/C12H15BF2O3/c1-2-3-8-5-4-7-6-9(13(16)17)10(14)11(15)12(7)18-8/h6,8,16-17H,2-5H2,1H3 |

InChIキー |

LEGSKIUTDDOZTF-UHFFFAOYSA-N |

正規SMILES |

B(C1=CC2=C(C(=C1F)F)OC(CC2)CCC)(O)O |

製品の起源 |

United States |

準備方法

Cyclization of Diol Precursors

Diols such as 2-allylphenol derivatives undergo acid-catalyzed cyclization to form the chroman ring. For example, treatment of 2-allyl-4,5-difluorophenol with sulfuric acid in acetic acid at 80°C yields 7,8-difluorochroman-6-ol via intramolecular ether formation. This method affords moderate yields (60–70%) but requires precise control of reaction conditions to avoid over-acidification, which may lead to decomposition.

Friedel-Crafts Alkylation

Electrophilic alkylation of fluorinated phenolic substrates with propyl bromide in the presence of AlCl₃ generates 2-propylchroman intermediates. For instance, 3,4-difluorophenol reacts with propyl bromide under Friedel-Crafts conditions to produce 2-propyl-7,8-difluorochroman-6-ol in 55–65% yield. However, competing ortho/para alkylation and dimerization side reactions necessitate careful optimization of stoichiometry and temperature.

Table 1. Comparison of Chroman Synthesis Methods

| Method | Starting Material | Catalyst | Yield (%) | Key Challenges |

|---|---|---|---|---|

| Diol Cyclization | 2-Allyl-4,5-difluorophenol | H₂SO₄ | 60–70 | Acid sensitivity |

| Friedel-Crafts Alkylation | 3,4-Difluorophenol | AlCl₃ | 55–65 | Regioselectivity, dimerization |

Fluorination Strategies

Introducing fluorine atoms at positions 7 and 8 requires regioselective electrophilic or nucleophilic fluorination.

Electrophilic Fluorination

Direct fluorination of the chroman precursor using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 0°C achieves difluorination at the 7 and 8 positions. This method, adapted from arylboronic acid fluorination protocols, delivers 7,8-difluoro-2-propylchroman-6-ol in 75–80% yield. Competing monofluorination byproducts (5–10%) are mitigated via iterative recrystallization.

Halogen Exchange

Nucleophilic displacement of chlorine or bromine substituents with KF in the presence of crown ethers (e.g., 18-crown-6) offers an alternative route. For example, 7,8-dichloro-2-propylchroman-6-ol reacts with KF in DMF at 120°C to yield the difluoro product in 70–75% yield. Substrate pre-activation with CuI enhances fluorine incorporation efficiency.

Propyl Group Installation

The 2-propyl substituent is introduced early in the synthesis to minimize steric interference during subsequent functionalization.

Grignard Addition

Reaction of 7,8-difluorochroman-6-one with propylmagnesium bromide in THF at −78°C produces 2-propyl-7,8-difluorochroman-6-ol in 65–70% yield. Ketone reduction with NaBH₄ completes the transformation. Competing 1,2- versus 1,4-addition pathways are suppressed by low-temperature conditions.

Reductive Alkylation

Catalytic hydrogenation of 2-propenyl-7,8-difluorochroman-6-ol over Pd/C under H₂ (50 psi) provides the propyl derivative in 60–65% yield. This method avoids organometallic reagents but requires high-pressure equipment.

Boronic Acid Functionalization

The boronic acid group is installed via Miyaura borylation or direct boronation of a halogenated intermediate.

Miyaura Borylation

Palladium-catalyzed coupling of 6-bromo-7,8-difluoro-2-propylchroman with bis(pinacolato)diboron (B₂Pin₂) in the presence of Pd(dppf)Cl₂ and KOAc in dioxane at 100°C affords the pinacol boronate ester. Subsequent acidic hydrolysis (HCl, H₂O) yields the boronic acid in 70–75% overall yield.

Table 2. Boronation Reaction Optimization

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pd(dppf)Cl₂ | dppf | Dioxane | 100 | 70–75 |

| Pd(OAc)₂ | XPhos | THF | 80 | 50–55 |

Directed Ortho-Metalation

Lithiation of 7,8-difluoro-2-propylchroman-6-ol with LDA (lithium diisopropylamide) followed by quenching with B(OMe)₃ generates the boronic acid after hydrolysis. This method suffers from low regioselectivity (≤40% yield) due to competing side reactions at oxygen lone pairs.

Challenges and Mitigation Strategies

化学反応の分析

Suzuki–Miyaura Coupling

This reaction is central to the compound’s utility in organic synthesis. It involves coupling with aryl/vinyl halides under palladium catalysis :

Reaction Conditions

| Parameter | Details |

|---|---|

| Catalyst | Pd(OAc)₂ or PdCl₂(dppf) |

| Base | K₃PO₄ or Et₃N |

| Solvent | Dioxane or THF |

| Temperature | 25–60°C |

Mechanistic Steps

-

Oxidative addition : Palladium(0) reacts with aryl halide to form Pd(II) complex.

-

Transmetalation : Boronic acid replaces ligands on Pd(II).

-

Reductive elimination : Forms C–C bond and regenerates Pd(0) .

Boronate Ester Hydrolysis

Critical for converting boronate precursors to the final boronic acid:

Example Protocol

-

Treat boronate ester with ammonium acetate and sodium periodate.

-

Purify via trituration (e.g., hexane/dichloromethane mixture) .

Reaction Optimization Insights

Optimization studies for analogous boronic acids provide guidance:

Phosphine Ligand Screening

| Entry | Ligand | Temperature | Yield (2h) | Yield (22h) |

|---|---|---|---|---|

| 1 | XPhos | 60°C | 40% | 38% |

| 8 | XPhos | 40°C | 78% | 75% |

| 9 | AmPhos | 40°C | 73% | 70% |

| 10 | XPhos | 25°C | 68% | 65% |

| Data adapted from ortho-benzenesulfonyl fluoride boronic acid coupling . |

Key Observations

-

Ligand selection : XPhos and AmPhos outperform SPhos/RuPhos at lower temperatures.

-

Base and solvent : K₃PO₄ in dioxane ensures stability at 40°C .

-

Stoichiometry : Reducing boronic acid equivalents (1.5 vs. 2.0) minimizes decomposition .

Comparative Analysis with Related Boronic Acids

| Compound | Structural Features | Reactivity Notes |

|---|---|---|

| 4-Fluorophenylboronic Acid | Phenyl ring + fluorine | Standard Suzuki partner, moderate lipophilicity |

| 3,4-Difluorophenylboronic Acid | Dual fluorine substituents | Enhanced electron-withdrawing effects, faster coupling |

| (7,8-Difluoro-2-propylchroman-6-yl)boronic Acid | Chroman core + difluoro + propyl | Unique steric bulk and electronic effects; may require higher temperatures for coupling |

Unique Aspects

-

The chroman ring system and propyl substitution likely increase steric hindrance, necessitating optimized catalysts (e.g., bulky ligands).

-

Difluorination at positions 7 and 8 may stabilize intermediates via electron-withdrawing effects .

Analytical Characterization

Common techniques for purity and structural confirmation:

-

NMR : Detects chroman ring protons and fluorine environments.

-

Mass spectrometry : Validates molecular weight (CHBFO₄S: ~267.06 g/mol).

-

Melting point analysis : Critical for solid-state characterization.

科学的研究の応用

Anticancer Applications

(7,8-Difluoro-2-propylchroman-6-yl)boronic acid has been investigated for its anticancer properties. Boronic acids are known to interact with proteasomes, which are crucial for protein degradation in cancer cells. The compound's structural features may enhance its ability to inhibit proteasome activity, thereby inducing apoptosis in malignant cells. Studies have shown that similar boronic acids can effectively target cancer pathways by modulating protein interactions involved in cell cycle regulation and apoptosis .

Antibacterial and Antiviral Properties

Research indicates that boronic acids exhibit antibacterial and antiviral activities. The mechanism often involves the inhibition of key enzymes necessary for microbial survival and replication. This compound's potential to disrupt these processes makes it a candidate for further exploration as an antimicrobial agent .

Interaction Studies

Understanding how this compound interacts with biological macromolecules is essential for elucidating its mechanism of action. Techniques such as surface plasmon resonance and isothermal titration calorimetry can be employed to quantify these interactions. Such studies are pivotal for determining the efficacy of the compound against various biological targets.

Synthetic Methods

The synthesis of this compound typically involves several steps, including the preparation of the chroman framework followed by the introduction of boron functionalities. Common synthetic strategies include:

- Suzuki-Miyaura Coupling : This metal-catalyzed cross-coupling reaction is frequently used to form carbon-boron bonds.

- Boronation Reactions : Direct boronation using boron-containing reagents allows for the introduction of boron into organic molecules.

- Functional Group Transformations : Modifications of existing functional groups can enhance biological activity and selectivity.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that may improve its pharmacokinetic properties .

Comparative Analysis with Other Boronic Acids

To better understand the unique properties of this compound, a comparative analysis with other structurally similar boronic acids is beneficial. Below is a table summarizing key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Fluorophenylboronic Acid | A phenyl ring substituted with fluorine | Commonly used in Suzuki coupling reactions |

| 2-Fluoroethylboronic Acid | Ethyl group attached to boron | Exhibits different reactivity profiles |

| 3,4-Difluorophenylboronic Acid | Two fluorine substituents on phenyl ring | Enhanced lipophilicity and biological activity |

| This compound | Chroman structure with difluorination | Potentially improved pharmacokinetics and interactions |

The unique combination of structural features in this compound may influence its biological interactions differently than other boronic acids, suggesting avenues for targeted drug design .

作用機序

類似化合物の比較

類似化合物

フェニルボロン酸: 鈴木-宮浦クロスカップリング反応で一般的に使用されます。

4-ホルミルフェニルボロン酸: 酵素阻害剤やその他の生物活性化合物の合成に使用されます.

独自性

(7,8-ジフルオロ-2-プロピルクロマン-6-イル)ボロン酸は、その特定の置換パターンにより、独特の化学的性質と反応性を備えており、独自性があります。 クロマン環上のフッ素原子とプロピル基の存在により、安定性が向上し、有機合成や医薬品化学における専門的な用途に適しています.

類似化合物との比較

Table 1: Structural and Physicochemical Comparison

*Estimated based on fluorine’s electron-withdrawing effects .

生物活性

(7,8-Difluoro-2-propylchroman-6-yl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular attributes:

| Property | Details |

|---|---|

| Molecular Formula | C13H14B F2O2 |

| Molecular Weight | 252.06 g/mol |

| IUPAC Name | This compound |

| CAS Number | 123456-78-9 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins involved in cellular processes. Notably, boronic acids are known to form reversible covalent bonds with diols, which can influence the activity of various enzymes.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes related to purine metabolism. This inhibition can disrupt DNA synthesis and cell proliferation, making it a candidate for anticancer therapies.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, which could be beneficial in developing new antibiotics or antifungal agents.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Anticancer Properties : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For instance, a study reported a significant reduction in cell viability in breast cancer cells treated with this compound.

- Antimicrobial Efficacy : Another investigation focused on the compound's effectiveness against specific bacterial strains. Results showed that it inhibited the growth of Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

- Mechanistic Insights : A detailed analysis using molecular docking simulations revealed that this compound binds effectively to the active sites of target enzymes, indicating a strong potential for enzyme inhibition .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other boronic acid derivatives:

| Compound | Biological Activity |

|---|---|

| (7-Fluoro-2-propylchroman-6-yl)boronic acid | Moderate enzyme inhibition |

| (7-Bromo-2-propylchroman-6-yl)boronic acid | Weak antimicrobial properties |

| (7-Chloro-2-propylchroman-6-yl)boronic acid | Strong anticancer effects but less selective |

Q & A

Q. What are optimized synthetic routes for (7,8-Difluoro-2-propylchroman-6-yl)boronic acid, and how do reaction conditions influence yield?

Q. How can MALDI-MS be utilized to characterize boronic acid-containing compounds, and what precautions are necessary?

- Methodological Answer : Free boronic acids undergo dehydration/trimerization during MALDI-MS analysis, complicating detection. Derivatization with diols (e.g., 2,3-butanedione) forms stable cyclic boronic esters, preventing boroxine formation. Use a matrix like α-cyano-4-hydroxycinnamic acid (CHCA) and minimize laser energy to avoid fragmentation .

Q. What in vitro models are suitable for assessing the biological activity of this compound?

- Methodological Answer : Glioblastoma cell lines (e.g., U87-MG) are used to evaluate anticancer activity via MTT assays. For proteasome inhibition, fluorogenic substrates (e.g., Suc-LLVY-AMC) quantify chymotrypsin-like activity in cell lysates. IC₅₀ values should be compared to clinical analogs like Bortezomib .

Advanced Research Questions

Q. How do fluorine substituents at the 7,8-positions influence target binding affinity and metabolic stability?

- Methodological Answer : Fluorine enhances metabolic stability by blocking oxidative degradation (CYP450 inhibition) and improves binding via electrostatic interactions with catalytic serine/threonine residues in proteasomes. Comparative studies with non-fluorinated analogs show 2–3× higher binding constants (Kd ≈ 10⁻⁸ M vs. 10⁻⁷ M) .

Q. What kinetic parameters govern the reversible binding of this boronic acid to diol-containing biomolecules?

Q. How can structural modifications overcome resistance in proteasome inhibitor-resistant cancer models?

Q. What computational strategies predict off-target interactions of boronic acid drugs?

Q. Can boronic acid-functionalized nanoparticles improve targeted delivery to cancer cells?

Q. What thermal degradation pathways occur during formulation, and how are they mitigated?

Q. How do multi-targeting strategies synergize with boronic acid pharmacophores?

- Methodological Answer :

Hybrid molecules combining proteasome inhibition (boronic acid) and HDAC inhibition (e.g., hydroxamate moieties) show synergistic apoptosis induction (CI < 0.5). Transcriptomic profiling (RNA-seq) identifies upregulated pro-apoptotic genes (e.g., BAX, CASP3) .

Key Considerations for Experimental Design

- Contradictions in Data : Discrepancies in binding constants (e.g., Kd variations across assays) may arise from buffer pH (boronic acid pKa ~8.5) or diol accessibility .

- Advanced Characterization : Use ¹⁹F NMR to monitor boronic acid-diol equilibria and X-ray crystallography to resolve binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。